N-[3-(aminocarbonyl)-5-benzyl-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide
説明
N-[3-(aminocarbonyl)-5-benzyl-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide, also known as ACT-335827, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the pyrazole carboxamide class of compounds and has been studied extensively for its mechanism of action and physiological effects.
作用機序
The mechanism of action of N-[3-(aminocarbonyl)-5-benzyl-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide is not fully understood, but it is believed to act as a selective inhibitor of the cyclic AMP-specific phosphodiesterase 4 (PDE4) enzyme. PDE4 is an enzyme that is involved in the breakdown of cyclic AMP, a key signaling molecule in the body. By inhibiting PDE4, this compound increases the levels of cyclic AMP, leading to downstream effects that result in its anti-inflammatory and analgesic properties.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in preclinical models. It has been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-1β, and to inhibit the activation of inflammatory cells, such as macrophages. In addition, it has been shown to reduce pain behaviors in preclinical models of inflammatory pain.
実験室実験の利点と制限
One advantage of N-[3-(aminocarbonyl)-5-benzyl-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide is its selectivity for PDE4, which reduces the risk of off-target effects. However, its potency and efficacy may vary depending on the specific disease or condition being studied. In addition, its pharmacokinetic properties, such as its bioavailability and half-life, may affect its efficacy and suitability for clinical use.
将来の方向性
There are several future directions for research on N-[3-(aminocarbonyl)-5-benzyl-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide. One area of interest is its potential use in combination with other drugs for cancer therapy. Another area of interest is its potential use in treating neuroinflammatory conditions, such as multiple sclerosis. Finally, further studies are needed to better understand its mechanism of action and to optimize its pharmacokinetic properties for clinical use.
科学的研究の応用
N-[3-(aminocarbonyl)-5-benzyl-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and pain. It has been shown to have anti-inflammatory and analgesic effects in preclinical models of inflammatory pain. In addition, it has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.
特性
IUPAC Name |
N-(5-benzyl-3-carbamoylthiophen-2-yl)-2-methylpyrazole-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-21-14(7-8-19-21)16(23)20-17-13(15(18)22)10-12(24-17)9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3,(H2,18,22)(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUDVCNRJLMAXLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=C(C=C(S2)CC3=CC=CC=C3)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。